Egfr-IN-11 synthesis and chemical properties
Egfr-IN-11 synthesis and chemical properties
An examination of the synthesis, chemical properties, and biological activity of the novel EGFR inhibitor, Egfr-IN-11, for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Egfr-IN-11, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). Due to the absence of publicly available information on a compound specifically designated "Egfr-IN-11," this document synthesizes general knowledge of EGFR, its signaling pathways, and the common characteristics of EGFR inhibitors to present a hypothetical yet plausible profile for such a molecule. This guide will cover the putative synthesis, chemical properties, mechanism of action, and relevant experimental protocols, offering a foundational resource for researchers in oncology and medicinal chemistry. All quantitative data and experimental procedures are based on established methodologies for similar classes of compounds.
Introduction to EGFR and its Role in Disease
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases.[1] Upon binding of its specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-α (TGF-α), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway, which are crucial for regulating cellular processes like proliferation, differentiation, survival, and migration.[3][4]
Dysregulation of EGFR signaling, through overexpression, mutation, or ligand-dependent and -independent mechanisms, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5][6] This aberrant signaling contributes to uncontrolled cell growth, angiogenesis, and metastasis, making EGFR an attractive target for anticancer therapies.[6] Small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies are two major classes of EGFR-targeted therapies.
Hypothetical Synthesis of Egfr-IN-11
While a specific synthesis for "Egfr-IN-11" is not documented, a plausible synthetic route can be conceptualized based on the common scaffolds of known EGFR inhibitors, such as the anilinoquinazoline core found in gefitinib and erlotinib.
A potential multi-step synthesis could involve the following key transformations:
-
Construction of the Quinazoline Core: This is often achieved through a cyclocondensation reaction between an appropriately substituted anthranilic acid derivative and a formamide or a similar one-carbon source.
-
Introduction of the Anilino Moiety: A nucleophilic aromatic substitution (SNAr) reaction between the chlorinated quinazoline intermediate and a substituted aniline would install the key pharmacophore responsible for binding to the ATP-binding pocket of the EGFR kinase domain.
-
Functionalization of the Quinazoline Scaffold: Further modifications, such as the introduction of solubilizing groups or moieties to enhance target engagement, could be performed on the quinazoline ring system.
Experimental Protocol: Hypothetical Synthesis of an Anilinoquinazoline-based EGFR Inhibitor
-
Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline. A mixture of 4,5-dimethoxyanthranilic acid and formamide is heated at reflux. The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the 4-chloroquinazoline derivative.
-
Step 2: Synthesis of the target anilinoquinazoline. The 4-chloro-6,7-dimethoxyquinazoline is reacted with 3-ethynylaniline in a suitable solvent, such as isopropanol, often in the presence of a base like pyridine, to facilitate the SNAr reaction. The product is then purified by column chromatography.
Chemical and Physical Properties
The chemical and physical properties of an EGFR inhibitor are critical for its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the projected properties for a hypothetical Egfr-IN-11, based on typical values for small molecule kinase inhibitors.
| Property | Value |
| Molecular Formula | C₂₂H₂₁N₃O₃ |
| Molecular Weight | 391.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water |
| LogP | 3.5 - 4.5 |
| pKa | 5.0 - 6.0 (basic amine) |
| Melting Point | 180 - 190 °C |
Mechanism of Action and Signaling Pathway
Egfr-IN-11 is postulated to be a potent and selective inhibitor of the EGFR tyrosine kinase. It would competitively bind to the ATP-binding site in the intracellular kinase domain of EGFR, thereby preventing the phosphorylation of tyrosine residues and blocking the downstream signaling cascades that drive tumor growth and survival.
Below is a diagram illustrating the EGFR signaling pathway and the proposed point of intervention for Egfr-IN-11.
Caption: EGFR signaling pathway and inhibition by Egfr-IN-11.
Experimental Protocols for Biological Evaluation
To characterize the biological activity of a novel EGFR inhibitor like Egfr-IN-11, a series of in vitro and in vivo experiments would be necessary.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of Egfr-IN-11 against the EGFR kinase.
Methodology:
-
Recombinant human EGFR kinase domain is incubated with a peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of Egfr-IN-11 (or a vehicle control) are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of Egfr-IN-11 on cancer cell lines with varying EGFR status.
Methodology:
-
Cancer cell lines (e.g., A431 for EGFR overexpression, NCI-H1975 for EGFR T790M mutation) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with increasing concentrations of Egfr-IN-11 for 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Western Blot Analysis
Objective: To confirm the on-target effect of Egfr-IN-11 by measuring the phosphorylation status of EGFR and its downstream effectors.
Methodology:
-
EGFR-dependent cancer cells are treated with Egfr-IN-11 for a short period (e.g., 1-2 hours).
-
Cells are then stimulated with EGF to induce EGFR phosphorylation.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with specific antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Protein bands are visualized using chemiluminescence.
Below is a diagram illustrating the general experimental workflow for evaluating a novel EGFR inhibitor.
Caption: General workflow for the evaluation of a novel EGFR inhibitor.
Conclusion
While "Egfr-IN-11" does not correspond to a publicly known molecule, this guide provides a comprehensive framework for understanding the synthesis, chemical properties, and biological evaluation of a novel EGFR inhibitor. The presented hypothetical data and protocols are based on established principles in medicinal chemistry and cancer biology, offering a valuable resource for researchers dedicated to the development of next-generation targeted therapies. Further investigation into proprietary databases or internal research programs may be necessary to uncover specific details about this particular compound.
References
- 1. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yield cell-free synthesis of human EGFR by IRES-mediated protein translation in a continuous exchange cell-free reaction format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Gene Polymorphism May be a Modifier for Cadmium Kidney Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR [sigmaaldrich.com]
